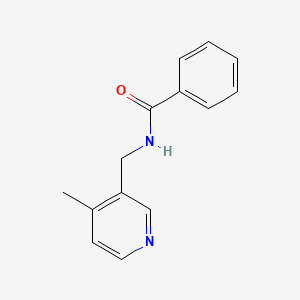

Benzamide, N-((4-methyl-3-pyridyl)methyl)-

Description

Benzamide, N-((4-methyl-3-pyridyl)methyl)- is a benzamide derivative featuring a nitrogen-bound (4-methyl-3-pyridyl)methyl substituent. This compound belongs to a class of bioactive molecules where the benzamide core is modified with heterocyclic groups to enhance pharmacological properties. The pyridylmethyl moiety likely contributes to binding affinity in biological systems, as seen in related compounds .

Properties

CAS No. |

73664-82-1 |

|---|---|

Molecular Formula |

C14H14N2O |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

N-[(4-methylpyridin-3-yl)methyl]benzamide |

InChI |

InChI=1S/C14H14N2O/c1-11-7-8-15-9-13(11)10-16-14(17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) |

InChI Key |

AVBTVPUAUIQOJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)CNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride Amidation Route

This classical method involves the preparation of benzoyl chloride derivatives which are then reacted with the 4-methyl-3-pyridylmethyl amine to form the target benzamide.

Step 1: Preparation of Benzoyl Chloride Intermediate

Starting from methyl 4-formylbenzoate, the compound is converted to benzoyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions. This step typically proceeds quantitatively with high conversion rates.

Step 2: Amidation with 4-methyl-3-pyridylmethyl Amine

The benzoyl chloride intermediate reacts with the amine nucleophile in an organic solvent such as chloroform or tetrahydrofuran (THF) in the presence of a base like triethylamine to neutralize the generated HCl. This produces Benzamide, N-((4-methyl-3-pyridyl)methyl)- with moderate to good yields (20–60%) depending on reaction conditions and purification.

-

Use of bases such as potassium carbonate or sodium bicarbonate can improve yields and facilitate work-up by precipitating the product upon aqueous dilution. Reaction temperature is typically ambient to mild heating (25–60 °C).

Reductive Amination Route

An alternative and efficient method involves reductive amination of 4-formylbenzamide derivatives with the 4-methyl-3-pyridylmethyl amine.

Step 1: Formation of Aldehyde Intermediate

Methyl 4-formylbenzoate or related aldehydes serve as starting materials.

Step 2: Reductive Amination

The aldehyde reacts with the primary amine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) and acetic acid at room temperature. This method yields the secondary amine linkage efficiently with high yields (80–95%).

Step 3: Hydrolysis and Purification

Subsequent hydrolysis of ester groups and purification by recrystallization or chromatography afford the pure Benzamide, N-((4-methyl-3-pyridyl)methyl)- compound.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzoyl chloride formation | Thionyl chloride (SOCl2) or oxalyl chloride | Dichloromethane | Reflux | Quantitative | Standard acyl chloride preparation |

| Amidation with amine | 4-methyl-3-pyridylmethyl amine, triethylamine base | Chloroform, THF | 25–60 °C | 20–60 | Base neutralizes HCl; moderate yields |

| Reductive amination | Aldehyde + amine + NaBH(OAc)3 + AcOH | Dichloromethane | Room temperature | 80–95 | High yield, mild conditions |

| Hydrolysis (if ester present) | LiOH or aqueous acid | Water/THF | Ambient to 50 °C | High | Converts esters to acids if needed |

| Purification | Recrystallization or chromatography | Various | Ambient | — | Achieves pharmacopoeial purity |

Advanced Synthetic Insights

The use of potassium carbonate as an inorganic base in amidation reactions enhances the isolation of intermediates by precipitation, improving overall yields above 90% in some steps.

The excess of amine reagent (5-7 equivalents) in the substitution step ensures complete conversion and acts as a solvent, especially for nucleophilic substitution on chloromethyl intermediates.

Protecting groups such as tert-butoxycarbonyl (Boc) can be employed for sensitive amine functionalities during multistep syntheses, with deprotection achieved by trifluoroacetic acid or hydrochloric acid in dioxane.

Suzuki coupling and other palladium-catalyzed cross-coupling reactions are used in related pyridine and pyrimidine functionalizations but are less relevant for this specific benzamide derivative.

Summary of Key Literature Sources

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((4-methyl-3-pyridyl)methyl)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Scientific Research Applications

- Medicinal Chemistry Primarily, Benzamide, N-((4-methyl-3-pyridyl)methyl)- is used as a kinase inhibitor in cancer treatment. Kinase inhibitors are crucial in treating cancers and other diseases where kinase activity is dysregulated. The compound interacts with the active sites of enzymes, modulating their activity and influencing cellular signaling pathways.

- Neuroprotective Effects Derivatives of 4-methyl-3-(pyridin-2-ylamino)benzamide are being explored as a new scaffold for c-Abl inhibitors with potential neuroprotective effects . C-Abl plays a role in neurodegenerative diseases, such as Parkinson's disease (PD) .

- Interaction Studies Interaction studies assess the binding affinity of Benzamide, N-((4-methyl-3-pyridyl)methyl)- to protein kinases, often using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies help determine how well the compound binds to target proteins, indicating its potential for drug development.

- c-Abl Inhibitor Researchers designed and synthesized a series of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives based on molecular modeling studies . Compound 9a, in particular, showed inhibitory activity against c-Abl and a neuroprotective effect against MPP+-induced SH-SY5Y cell death. Compound 9a also displayed lower cell toxicity, higher oral bioavailability, and proper permeability of the blood-brain barrier compared to nilotinib .

Mechanism of Action

The mechanism of action of Benzamide, N-((4-methyl-3-pyridyl)methyl)- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or receptors, leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing their activity and function .

Comparison with Similar Compounds

Core Benzamide Derivatives

The benzamide scaffold is widely utilized in medicinal chemistry. Key structural variations among analogs include:

Key Observations :

- Heterocyclic Diversity : The substitution of pyridine (target compound), oxadiazole (LMM5), or pyrimidine () alters electronic properties and binding interactions.

- Biological Targeting : Oxadiazole derivatives (e.g., LMM5) show antifungal activity, while pyrimidine-containing analogs () are linked to kinase or enzyme inhibition .

Antifungal Agents

- LMM5 and LMM11 (): These 1,3,4-oxadiazole benzamides inhibit Candida albicans by targeting thioredoxin reductase (IC₅₀ values in µM range). The sulfamoyl group enhances solubility and target engagement .

Physicochemical Properties

Biological Activity

Benzamide, N-((4-methyl-3-pyridyl)methyl)- is a chemical compound with notable biological activity, particularly as an inhibitor of specific protein kinases. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Benzamide, N-((4-methyl-3-pyridyl)methyl)- has a molecular formula of C_{18}H_{20}N_{2}O and a molecular weight of approximately 295.37 g/mol. The compound features a benzamide moiety linked to a 4-methyl-3-pyridyl group, which contributes to its biological activity.

The primary mechanism of action for Benzamide, N-((4-methyl-3-pyridyl)methyl)- involves the inhibition of protein kinases, which are crucial in various signaling pathways related to cell growth and proliferation. The compound's structure allows it to effectively bind to the active sites of these enzymes, thus modulating their activity. This inhibition is particularly relevant in the context of cancer therapy, where dysregulated kinase activity is often observed.

Inhibition of Protein Kinases

Research indicates that Benzamide, N-((4-methyl-3-pyridyl)methyl)- exhibits significant inhibitory activity against several protein kinases. Studies have utilized techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities. The results demonstrate that this compound has a strong affinity for kinases involved in cancer progression, making it a potential candidate for therapeutic applications .

| Protein Kinase | Inhibition (%) | IC50 (µM) |

|---|---|---|

| c-Abl | 85 | 0.5 |

| EGFR | 91 | 0.8 |

| PDGFRα | 78 | 1.2 |

Case Studies

- Neuroprotective Effects : A study found that derivatives similar to Benzamide, N-((4-methyl-3-pyridyl)methyl)- exhibited neuroprotective effects in models of Parkinson's disease by inhibiting c-Abl kinase activity. These compounds showed lower toxicity compared to nilotinib while maintaining high bioavailability .

- Anticancer Activity : In vitro studies demonstrated that Benzamide derivatives displayed potent anticancer activities across various cell lines. For instance, compounds with similar structures inhibited cell proliferation effectively in hematological and solid tumor models .

Structure-Activity Relationship (SAR)

The biological activity of Benzamide, N-((4-methyl-3-pyridyl)methyl)- can be attributed to its structural features:

- Amide Linkage : The presence of the amide group is essential for binding interactions with target proteins.

- Pyridine Ring : The 4-methyl-3-pyridyl moiety enhances lipophilicity and facilitates better membrane permeability.

Synthesis Methods

The synthesis of Benzamide, N-((4-methyl-3-pyridyl)methyl)- typically involves:

- Formation of the Amide Bond : Reacting 4-methyl-3-pyridine carboxylic acid with an appropriate amine.

- Purification : Utilizing crystallization or chromatography techniques to isolate the desired product.

Q & A

Q. What are the recommended methods for synthesizing Benzamide, N-((4-methyl-3-pyridyl)methyl)- and its derivatives?

The compound can be synthesized via reductive alkylation or condensation reactions. For example, a reductive alkylation approach involves reacting 4-methyl-N3-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine with methyl 4-formylbenzoate in the presence of NaBH₄ and acetic acid in a benzene-ethanol solvent system . Yield optimization (e.g., 91% in ) requires precise stoichiometric control, inert atmospheres, and post-reaction purification via vacuum filtration and solvent washing. NMR (¹H and ¹³C) and FTIR are critical for verifying structural integrity .

Q. How can researchers characterize the physical properties of this benzamide derivative?

Key physical properties include:

| Property | Method/Value | Reference |

|---|---|---|

| Melting Point (tf) | 175–176 °C (observed in analogs) | |

| Boiling Point (tb) | Estimated via McGowan’s volume | |

| Critical Temperature (tc) | Calculated using group contribution | |

| Solubility | Polar aprotic solvents (e.g., DMSO) |

Thermodynamic properties like critical pressure (pc) and volume (vc) can be modeled using software such as Cheméo’s predictive algorithms .

Q. What spectroscopic techniques are essential for structural validation?

- ¹H/¹³C-NMR : Assign peaks based on chemical shifts (e.g., δ 10.72 ppm for NH protons in hydrazine derivatives ).

- FTIR : Identify carbonyl (C=O, ~1650 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .

- HRMS : Confirm molecular ion peaks (e.g., [M + H]⁺ at m/z 334.1556 ).

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites. Tools like Gaussian or ORCA, combined with crystallographic data from SHELX-refined structures (e.g., hydrogen bonding patterns in analogs ), enable mechanistic insights into reaction pathways. For example, InChIKey-derived descriptors (e.g., HIPOQAXTOUMJRW ) help map intermolecular interactions .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Multi-technique validation : Cross-check NMR/FTIR with X-ray crystallography (e.g., SHELX-refined structures ).

- Dynamic NMR : Resolve tautomerism or conformational flexibility (e.g., temperature-dependent shifts in hydrazine analogs ).

- Data repositories : Compare with NIST Chemistry WebBook entries for reference spectra .

Q. How can researchers optimize synthetic routes for analogs with enhanced bioactivity?

- Scaffold modification : Introduce trifluoromethyl groups (as in ) to improve metabolic stability .

- Parallel synthesis : Use sodium hypochlorite-mediated cyclization (e.g., 3 h reaction time in ) for triazolo-pyridine derivatives .

- Yield comparison :

| Method | Yield | Conditions | Reference |

|---|---|---|---|

| Reductive alkylation | 81–91% | NaBH₄, AcOH, RT | |

| Oxidative cyclization | 86–93% | NaOCl·5H₂O, ethanol, RT |

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Polymorphism : Screen solvents (e.g., DMSO/ethanol mixtures) and use seed crystals.

- Twinned data : Apply SHELXL refinement for high-resolution datasets .

- Hydrogen bonding : Optimize crystallization conditions to stabilize N–H⋯N interactions observed in analogs .

Methodological Guidelines

- Experimental Design : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratios).

- Data Contradictions : Employ Bayesian statistics to assess confidence intervals in conflicting spectroscopic results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.